(1'S,2S,3R)-Fosaprepitant Dimeglumine is a water-soluble prodrug of aprepitant, primarily utilized as an antiemetic agent to prevent chemotherapy-induced nausea and vomiting. It acts as a selective antagonist of the neurokinin-1 receptor, inhibiting the action of substance P, a neuropeptide associated with the emetic response. The compound is administered intravenously and is rapidly converted to its active form, aprepitant, in the body .
The synthesis of (1'S,2S,3R)-Fosaprepitant Dimeglumine involves several key steps:
The reactions typically require organic solvents, catalysts, and controlled temperatures to optimize yield and purity. Industrial production often employs continuous flow reactors for efficiency .
The molecular formula for (1'S,2S,3R)-Fosaprepitant Dimeglumine is , with a molecular weight of approximately 1004.83 g/mol. The structural formula can be represented as follows:
The compound features multiple functional groups including phosphonate, amine, and aromatic structures which contribute to its pharmacological properties .
(1'S,2S,3R)-Fosaprepitant Dimeglumine undergoes several chemical reactions:
Common reagents include water, acids, bases, and various oxidizing or reducing agents. Reaction conditions are tailored to maintain optimal pH and temperature for desired outcomes .
The mechanism of action for (1'S,2S,3R)-Fosaprepitant Dimeglumine hinges on its conversion to aprepitant. Once converted, aprepitant binds to neurokinin-1 receptors in the brain, inhibiting substance P's action. This inhibition effectively blocks the signal that triggers nausea and vomiting associated with chemotherapy treatments .
These properties are crucial for formulation development and ensuring consistent therapeutic efficacy .
(1'S,2S,3R)-Fosaprepitant Dimeglumine has significant applications in various fields:
The compound's ability to modulate neurokinin signaling makes it valuable in both therapeutic settings and scientific investigations into nausea mechanisms .
(1'S,2S,3R)-Fosaprepitant Dimeglumine possesses the empirical formula C₃₇H₅₆F₇N₆O₁₆P and a molecular weight of 1004.83 g/mol. It exists as a salt complex comprising two distinct moieties:
The compound's three chiral centers govern its spatial orientation and therapeutic specificity. The absolute configurations are defined as:
This stereochemical arrangement is critical for optimal binding to the human neurokinin-1 (NK1) receptor. The (1'R,2S,3R) configuration—often commercially interchanged with (1'S,2S,3R) due to naming conventions—exhibits superior receptor affinity compared to its diastereomers. For example, the (1'S,2R,3S) isomer demonstrates significantly reduced NK1 antagonism due to misalignment in the receptor-binding pocket [3] [7].
Structural Highlights:
Table 1: Key Chemical Identifiers of (1'S,2S,3R)-Fosaprepitant Dimeglumine
Property | Value/Descriptor |
---|---|
Empirical Formula | C₃₇H₅₆F₇N₆O₁₆P |
Molecular Weight | 1004.83 g/mol |
Chiral Centers | C1' (R), C2 (S), C3 (R) |
Solubility | >12 mg/mL in water |
InChI Key | UGJUJYSRBQWCEK-GGXTVIBHSA-N |
CAS Number (Isomer-Specific) | 1523569-87-0 |
(1'S,2S,3R)-Fosaprepitant Dimeglumine functions as a water-soluble prodrug designed to overcome aprepitant's formulation challenges. Upon intravenous administration, it undergoes rapid, non-enzymatic hydrolysis in the bloodstream, cleaving the phosphate group to release active aprepitant within 30 minutes. This conversion exhibits bioequivalence to oral aprepitant, with a 115-mg IV dose matching the exposure of a 125-mg oral dose [2] [4] [6].
The prodrug’s mechanism hinges on its structural modifications:
Once converted, aprepitant exerts its therapeutic effect by blocking substance P at NK1 receptors in the brainstem’s emetic centers. This antagonism is highly dependent on the stereochemistry of the parent compound:
Clinically, this isomer is integral to CINV prophylaxis for highly emetogenic chemotherapy (e.g., cisplatin) and select moderately emetogenic regimens. Its IV formulation ensures reliable delivery in patients unable to tolerate oral medications during acute nausea episodes [4] [6] [9].
The synthesis of fosaprepitant dimeglumine generates multiple stereoisomers and process-related impurities due to its three chiral centers. These variants necessitate rigorous analytical control to ensure the therapeutic product’s quality and efficacy [3] [5] [7].
Isomeric Profiles
Eight stereoisomers are theoretically possible. The three most prevalent diastereomers in synthetic mixtures include:
Isomer distribution is influenced by:
Table 2: Major Fosaprepitant Dimeglumine Isomers and Impurities
Compound | CAS Number | Molecular Formula | Structural Deviation | Origin |
---|---|---|---|---|
(1'R,2S,3R)-Fosaprepitant Dimeglumine | 1523569-87-0 | C₃₇H₅₆F₇N₆O₁₆P | Therapeutic isomer | Designed synthesis |
Fosaprepitant Enantiomer | 1523569-86-9 | C₂₃H₂₂F₇N₄O₆P | Mirror-image configuration | Incomplete chiral resolution |
Fosaprepitant Desfluoro Impurity | N/A | C₂₃H₂₃F₆N₄O₆P | Fluorine absence at phenyl ring | Incomplete fluorination |
Fosaprepitant N-Oxide | N/A | C₂₃H₂₂F₇N₄O₇P | N-oxidation at triazolinone | Oxidation during storage |
Dibenzyl Ester Impurity | 265121-01-5 | C₃₇H₃₄F₇N₄O₆P | Unhydrolyzed benzyl ester | Incomplete deprotection |
Synthetic and Analytical Considerations
The (1'S,2S,3R) configuration’s structural integrity is thus paramount, as even minor stereochemical alterations can compromise aprepitant’s antiemetic efficacy and pharmacokinetic profile [3] [7] [10].
Table 3: Stereochemical Configurations of Key Fosaprepitant Isomers
Isomer Designation | C1' Configuration | C2 Configuration | C3 Configuration | Receptor Affinity |
---|---|---|---|---|
(1'R,2S,3R) | R | S | R | High (IC₅₀ ~10 nM) |
(1'S,2R,3S) | S | R | S | Low (IC₅₀ >1000 nM) |
(1'R,2R,3R) | R | R | R | Moderate |
(1'S,2S,3R) | S | S | R | Variable |
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8